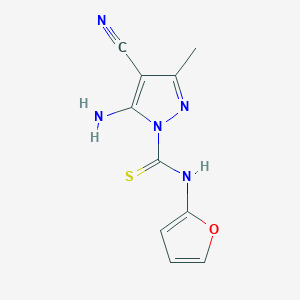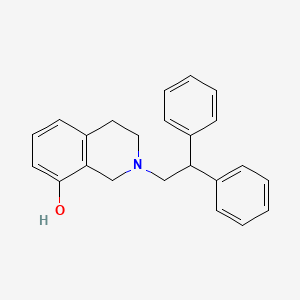![molecular formula C18H16N2O8S2 B14206479 2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid) CAS No. 754915-78-1](/img/structure/B14206479.png)
2,2'-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid) is a complex organic compound characterized by its unique structure, which includes two aminobenzene sulfonic acid groups connected by a phenylenebis(oxy) linkage. This compound is known for its applications in various scientific fields due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid) typically involves the reaction of 1,4-dihydroxybenzene with 5-aminobenzene-1-sulfonic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2,2’-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and polymers[][3].
Mechanism of Action
The mechanism by which 2,2’-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding and van der Waals forces, which stabilize the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
Hydroquinone bis(2-hydroxyethyl) ether: Known for its use as a chain extender in polymer production.
1,4-Di(2-hydroxyethoxy)benzene: Utilized in the synthesis of various organic compounds.
Uniqueness
2,2’-[1,4-Phenylenebis(oxy)]bis(5-aminobenzene-1-sulfonic acid) is unique due to its dual aminobenzene sulfonic acid groups, which provide distinct chemical reactivity and binding properties compared to similar compounds .
Properties
CAS No. |
754915-78-1 |
|---|---|
Molecular Formula |
C18H16N2O8S2 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
5-amino-2-[4-(4-amino-2-sulfophenoxy)phenoxy]benzenesulfonic acid |
InChI |
InChI=1S/C18H16N2O8S2/c19-11-1-7-15(17(9-11)29(21,22)23)27-13-3-5-14(6-4-13)28-16-8-2-12(20)10-18(16)30(24,25)26/h1-10H,19-20H2,(H,21,22,23)(H,24,25,26) |
InChI Key |
AHUWVXVKAPJQSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)S(=O)(=O)O)OC3=C(C=C(C=C3)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
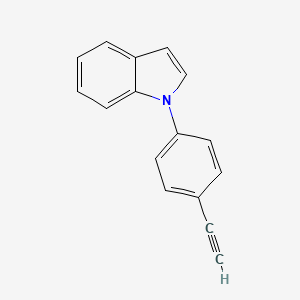
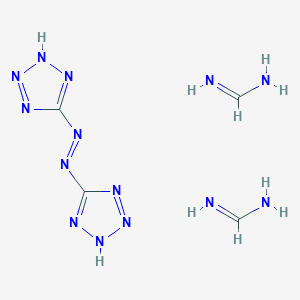
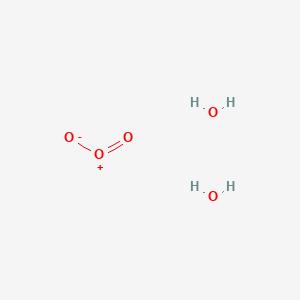
![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)
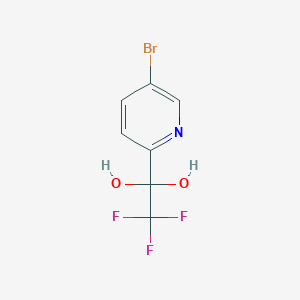
![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)
![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)

![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)

